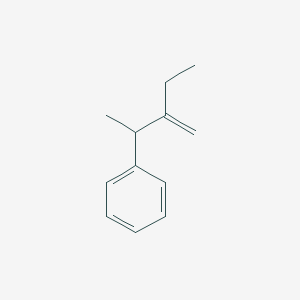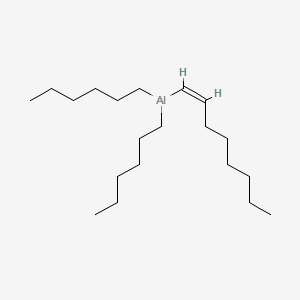
(Z)-Dihexyloct-1-enylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of a double bond in the (Z)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of dihexyloct-1-ene with an aluminium reagent under controlled conditions. One common method is the hydroalumination of dihexyloct-1-ene using triethylaluminium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalumination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The aluminium atom can be substituted with other groups, leading to the formation of different organoaluminium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Produces alcohols or aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted organoaluminium compounds.
Applications De Recherche Scientifique
(Z)-Dihexyloct-1-enylaluminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminium: Another organoaluminium compound used in similar applications.
Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.
Allyltrimethylsilane: Used in the formation of carbon-carbon bonds.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to its (Z)-configuration, which can influence its reactivity and selectivity in chemical reactions. This configuration can lead to different stereochemical outcomes compared to its (E)-isomer or other organoaluminium compounds.
Propriétés
Numéro CAS |
68900-80-1 |
|---|---|
Formule moléculaire |
C20H41Al |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
Clé InChI |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
SMILES canonique |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


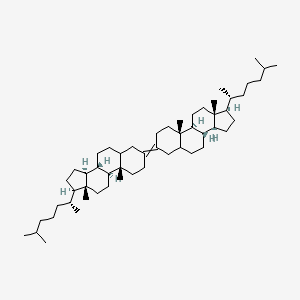

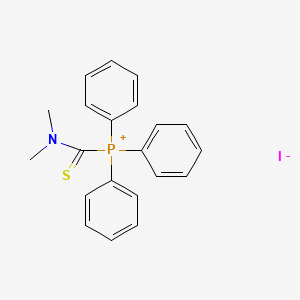
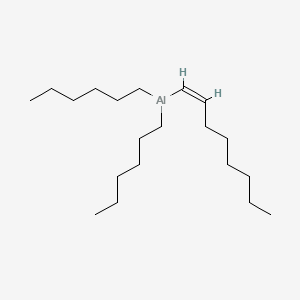

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
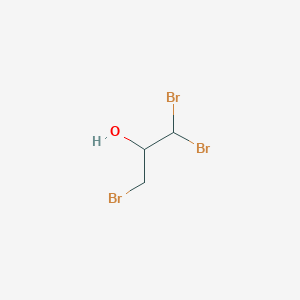
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
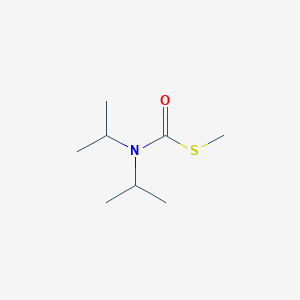
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
